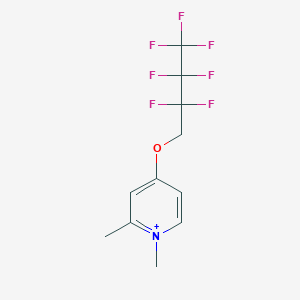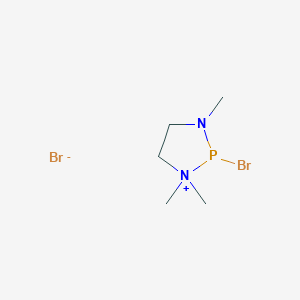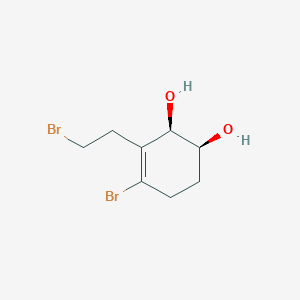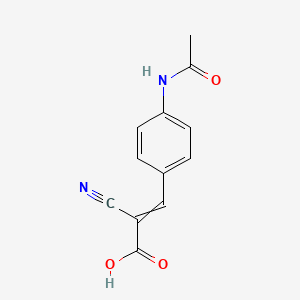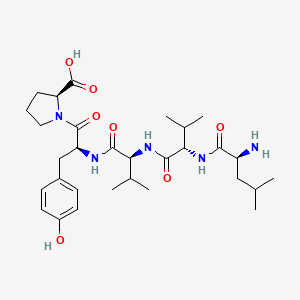
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline: is a pentapeptide composed of five amino acids: leucine, valine (twice), tyrosine, and proline. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and composition of amino acids in peptides can significantly influence their properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for L-valine, L-valine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of peptides like this compound often scales up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with different side chains.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline is used as a model compound to study peptide synthesis, structure, and reactivity. It helps in understanding peptide bond formation and stability.
Biology
Biologically, this peptide can be studied for its potential role in signaling pathways, enzyme inhibition, or as a substrate for proteases. Its sequence may mimic natural peptides involved in physiological processes.
Medicine
In medicine, peptides like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for diseases.
Industry
Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools
Wirkmechanismus
The mechanism of action of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The presence of tyrosine suggests potential involvement in phosphorylation pathways, while proline may influence the peptide’s conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-valyl-L-tyrosyl-L-proline: Lacks one valine residue, potentially altering its biological activity.
L-Leucyl-L-valyl-L-valyl-L-phenylalanyl-L-proline: Substitutes tyrosine with phenylalanine, affecting its reactivity and interactions.
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-alanine: Substitutes proline with alanine, changing the peptide’s conformation and stability.
Uniqueness
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline’s unique sequence and composition confer specific properties that may not be present in similar peptides. The presence of two valine residues and a tyrosine residue can influence its hydrophobicity, reactivity, and potential biological activities.
Eigenschaften
CAS-Nummer |
157002-53-4 |
|---|---|
Molekularformel |
C30H47N5O7 |
Molekulargewicht |
589.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H47N5O7/c1-16(2)14-21(31)26(37)33-25(18(5)6)28(39)34-24(17(3)4)27(38)32-22(15-19-9-11-20(36)12-10-19)29(40)35-13-7-8-23(35)30(41)42/h9-12,16-18,21-25,36H,7-8,13-15,31H2,1-6H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
CRYSTTOZUBENGY-KEOOTSPTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


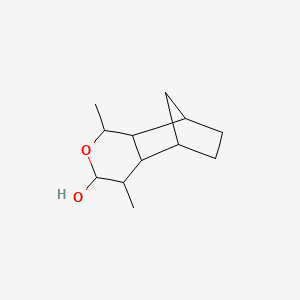
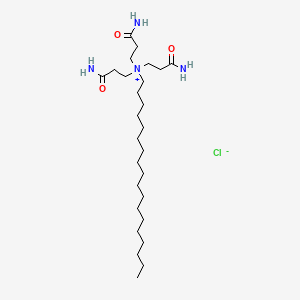
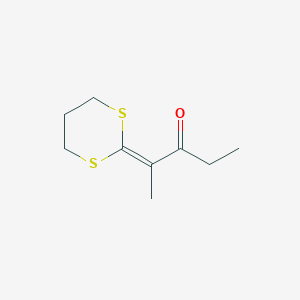



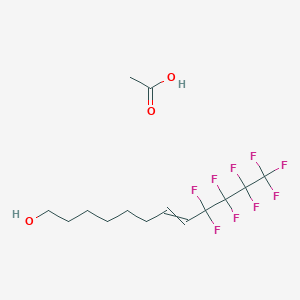
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
